SB 277011A dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 277011A dihydrochloride is a selective dopamine D3 receptor antagonist . It has a high affinity for the hD3 receptor . It is brain-penetrant and has 100-fold selectivity over the hD2 receptor and over 66 other receptors, enzymes, and ion channels .
Synthesis Analysis
The chemical name of this compound is N - [ trans -4- [2- (6-Cyano-3,4-dihydro-2 (1 H )-isoquinolinyl)ethyl]cyclohexyl]-4-quinolinecarboxamide dihydrochloride . The synthesis of this compound has been described in the literature .Molecular Structure Analysis
The molecular weight of this compound is 511.49 . Its molecular formula is C28H30N4O.2HCl .Chemical Reactions Analysis
This compound is selective for the D3 receptor over certain serotonergic and cholinergic receptors at doses up to 56.0 mg/kg . It also reverses the effects of quinelorane in the nucleus accumbens, but does not reverse the effects of quinelorane in the striatum at 93 mg/kg in rats .Physical And Chemical Properties Analysis
This compound is soluble to 50 mM in DMSO .Scientific Research Applications
SB 277011A dihydrochloride significantly inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behavior in rats, suggesting its potential in treating methamphetamine addiction (Higley et al., 2011).
It influences cell firing in the rat ventral tegmental area, a key region in addiction and neuropsychiatric disorders, indicating a parallel role with the cannabinoid system (Formenti et al., 2009).
SB 277011A attenuates cocaine reinforcement, as evidenced by its effects on progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats. This suggests its potential use in treating cocaine addiction (Xi et al., 2005).
The compound reduces the reinforcing effects of nicotine under a progressive-ratio schedule in rats, highlighting its potential in nicotine addiction treatment (Ross et al., 2007).
It has been observed to decrease food intake and active lever responses in both obese and lean rats, indicating a role in food-seeking behavior and possibly in the management of obesity (Thanos et al., 2008).
SB 277011A also shows promise in treating addiction to other drugs, such as cocaine, by inhibiting cocaine self-administration in rats and mice, including in D3 receptor-knockout mice (Song et al., 2012).
The antagonist has been shown to enter the brain with high affinity and selectivity for the D3 receptor, impacting dopamine efflux in the nucleus accumbens, a region associated with drug reward. Its lack of cataleptogenic actions and effect on isolation-induced prepulse inhibition deficit suggest potential benefits in treating schizophrenia (Reavill et al., 2000).
It attenuates methamphetamine-enhanced brain stimulation reward in rats, supporting its potential use in treating methamphetamine addiction (Spiller et al., 2008).
Mechanism of Action
Target of Action
SB 277011A dihydrochloride is a potent, selective, orally bioavailable, and brain-penetrant dopamine D3 receptor antagonist . The primary target of this compound is the dopamine D3 receptor, with pKi values of 8.0 for D3 . It exhibits over 100-fold selectivity over D2 receptors .
Mode of Action
this compound interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means it blocks the action of dopamine at the D3 receptor, preventing the typical physiological responses that would occur upon dopamine binding.
Result of Action
this compound’s antagonistic action on the dopamine D3 receptor has been associated with a decrease in drug-seeking behavior . It has been found to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that it may have potential therapeutic applications in the treatment of addiction.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
SB 277011A dihydrochloride interacts with the dopamine D3 receptor, exhibiting high affinity with pKi values of 8.0 . It shows less interaction with D2, 5-HT1B, and 5-HT1D receptors, with pKi values of 6.0, <5.2, and 5.9 respectively . The nature of these interactions primarily involves antagonistic action at the D3 receptor, thereby inhibiting the activity of this receptor .
Cellular Effects
The effects of this compound on cells are largely due to its antagonistic action on the dopamine D3 receptor. It has been shown to diminish nicotine, cocaine, and alcohol self-administration . This suggests that it may interfere with the mechanisms of drug-taking and reinstatement of drug-taking behaviors at the cellular level .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the dopamine D3 receptor . By binding to this receptor, it inhibits the normal activity of the receptor, thereby influencing the downstream signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate methamphetamine-enhanced brain stimulation reward in rats
Transport and Distribution
This compound is known to be brain-penetrant, suggesting that it can cross the blood-brain barrier
properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.